(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate
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Overview
Description
(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate is a complex organic compound that features a unique structure combining indole, benzofuran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its indole moiety is particularly interesting due to its presence in many biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in various organic syntheses.
Memantine: A compound used in the treatment of neurological disorders.
Other indole derivatives: Compounds with similar indole structures that exhibit different biological activities.
Uniqueness
What sets (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate apart is its combination of indole, benzofuran, and benzoate moieties, which provides a unique platform for exploring new chemical and biological properties.
Properties
Molecular Formula |
C29H25NO4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C29H25NO4/c1-29(2,3)20-11-9-18(10-12-20)28(32)33-21-13-14-23-25(16-21)34-26(27(23)31)15-19-17-30(4)24-8-6-5-7-22(19)24/h5-17H,1-4H3/b26-15+ |
InChI Key |
COYQEHBVZRBLGO-CVKSISIWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C\C4=CN(C5=CC=CC=C54)C)/O3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN(C5=CC=CC=C54)C)O3 |
Origin of Product |
United States |
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